Fesoterodine Related Impurity 6
Description
Fesoterodine Related Impurity 6 is a structurally distinct byproduct formed during the synthesis or degradation of fesoterodine fumarate, a muscarinic receptor antagonist used to treat overactive bladder (OAB). Regulatory guidelines mandate that such impurities remain below 0.1% to ensure drug safety and efficacy .
Key characteristics of Impurity 6 include:
- Origin: Likely arises from incomplete esterification, oxidation, or hydrolysis during synthesis or storage .
- Detection: Identified via stability-indicating RP-HPLC methods with mass spectrometric compatibility, ensuring specificity and sensitivity .
- Impact: Elevated levels may compromise drug stability or potency, necessitating rigorous quality control protocols .
Properties
CAS No. |
1428856-46-5 |
|---|---|
Molecular Formula |
C48H66N2O4 |
Molecular Weight |
735.07 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Fesoterodine Diol Dimer Monoester; 2-Methyl-propanoic acid 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[[[3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl] methoxy]methyl]phenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fesoterodine Related Impurity 6 with other notable fesoterodine impurities:
Key Observations :
- Impurity 6 vs. Tolterodine Impurity : Unlike the tolterodine derivative (a synthesis artifact from over-reduction with LiAlH₄), Impurity 6 is more likely a degradation product, requiring distinct analytical approaches for identification .
- Impurity 6 vs. Diol Dimer Fumarate : The diol dimer forms through ester bond dimerization under acidic conditions, whereas Impurity 6 may result from hydrolysis, as suggested by its isolation during stability studies .
- Impurity 6 vs. Impurity P : Impurity P is an oxidation product with aldehyde groups, while Impurity 6’s structure (inferred from chromatographic behavior) suggests ester cleavage or hydroxylation .
Analytical Challenges and Methodologies
- RP-HPLC : The primary method for quantifying Impurity 6, achieving resolution at RRT 1.37 with a mass-compatible mobile phase (e.g., ammonium acetate and acetonitrile) .
- Spectroscopic Techniques : NMR and IR are critical for structural elucidation but require impurity isolation, as demonstrated in preparative HPLC protocols .
- Comparison with Tolterodine Methods : Tolterodine impurities are often detected using UV spectrophotometry, which lacks the specificity of HPLC-MS used for Impurity 6 .
Pharmacological and Regulatory Implications
- Cost-Effectiveness : Controlling Impurity 6 adds to manufacturing costs but ensures compliance with FDA and EMA guidelines, preventing recalls or efficacy loss .
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